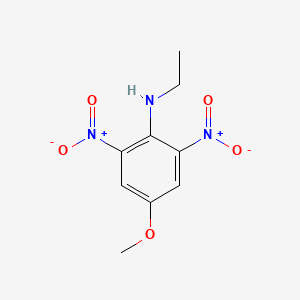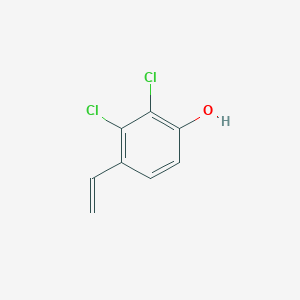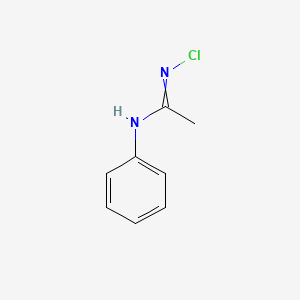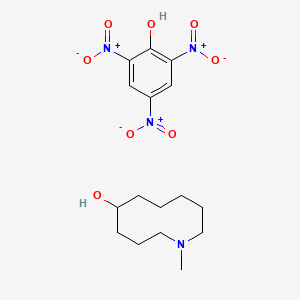
1-Methylazecan-5-ol--2,4,6-trinitrophenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazecan-5-ol–2,4,6-trinitrophenol (1/1) is a chemical compound that combines the structural features of 1-methylazecan-5-ol and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylazecan-5-ol–2,4,6-trinitrophenol typically involves the nucleophilic aromatic substitution reaction of 2,4,6-trinitrophenol with 1-methylazecan-5-ol. This reaction is facilitated by the presence of a strong base, such as sodium hydroxide, which deprotonates the hydroxyl group of 2,4,6-trinitrophenol, making it a better nucleophile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-Methylazecan-5-ol–2,4,6-trinitrophenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methylazecan-5-ol–2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and azecans.
Scientific Research Applications
1-Methylazecan-5-ol–2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylazecan-5-ol–2,4,6-trinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (TNP): Known for its explosive properties and used in various industrial applications.
1-Methylazecan-5-ol: A precursor in the synthesis of complex organic molecules.
Uniqueness
Unlike its individual components, the compound exhibits enhanced reactivity and stability, making it valuable in various scientific and industrial contexts .
Properties
CAS No. |
61546-82-5 |
|---|---|
Molecular Formula |
C16H24N4O8 |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
1-methylazecan-5-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H21NO.C6H3N3O7/c1-11-8-4-2-3-6-10(12)7-5-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10,12H,2-9H2,1H3;1-2,10H |
InChI Key |
KJPRHWAJQNQMOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC(CCC1)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


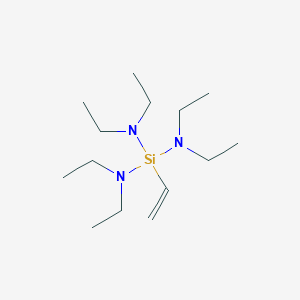
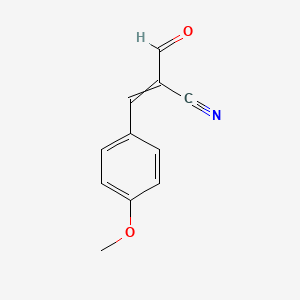
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
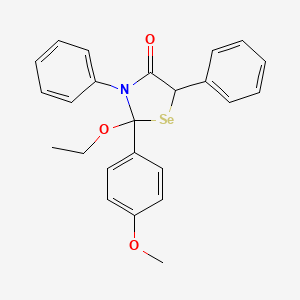

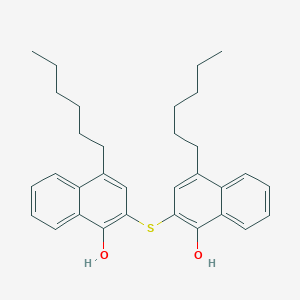

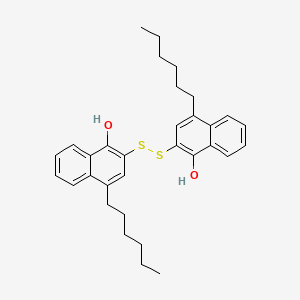
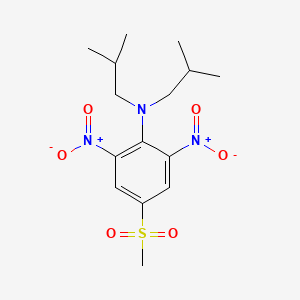
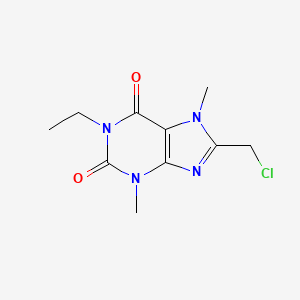
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
